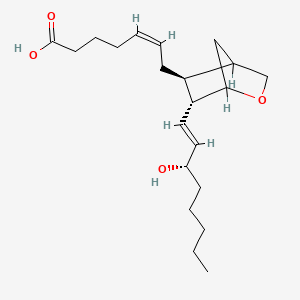

5-trans U-46619

Description

Properties

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

InChI Key |

LQANGKSBLPMBTJ-REGKDVDGSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Synonyms |

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619 and its Isomer U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a synthetic and stable analog of the prostaglandin endoperoxide PGH2.[1][2][3] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of thromboxane A2 (TXA2).[1][2][3] Due to its stability compared to the highly unstable endogenous ligand TXA2, U-46619 is an invaluable pharmacological tool for investigating the roles of the TP receptor in various physiological processes, including hemostasis, vasoconstriction, and smooth muscle contraction.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of U-46619, with a particular focus on its interaction with the TP receptor, downstream signaling pathways, and key experimental methodologies used for its characterization. It also addresses the less-studied isomer, 5-trans U-46619.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

The primary mechanism of action of U-46619 is its function as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] These isoforms share an identical ligand-binding domain but differ in their C-terminal cytoplasmic tails, leading to differential G-protein coupling and downstream signaling.[4][5]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of U-46619 have been quantified in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell/Tissue Type | Reference |

| Kd | 36 nM | Rat Platelet Membranes | [6] |

| Kd (high affinity) | 41 ± 9 nM | Human Platelets | [6] |

| Kd (low affinity) | 1.46 ± 0.47 µM | Human Platelets | [6] |

| Bmax (high affinity) | 160 fmol/10⁸ platelets | Rat Platelets | [6] |

| Ki (vs. [³H]-U-46619) | 4.6 ± 1.0 nM (for SQ29548) | Rat A10 VSMC (high affinity) | [7] |

| Ki (vs. [³H]-U-46619) | 310.0 ± 6.4 nM (for SQ29548) | Rat A10 VSMC (low affinity) | [7] |

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor. This table presents the dissociation constants (Kd), maximum binding capacities (Bmax), and inhibitory constants (Ki) of U-46619 and related ligands at the TP receptor in different tissues.

| Endpoint | EC₅₀ | Cell/Tissue Type | Reference |

| Platelet Shape Change | 35 nM | Human Platelets | [8] |

| Myosin Light Chain Phosphorylation | 57 nM | Human Platelets | [8] |

| Platelet Aggregation | 0.58 µM | Rabbit Platelets | [3] |

| Platelet Aggregation | 1.31 µM | Human Platelets | [8] |

| Serotonin Release | 0.54 µM | Human Platelets | [6] |

| Fibrinogen Receptor Exposure | 0.53 µM | Human Platelets | [6] |

| Vasoconstriction | 7.0 ± 1.2 nM | Rat Aorta | [7] |

| Vasoconstriction | 16 nM | Human Resistance Arteries | [9] |

| ERK1/2 Activation | - | HEK293 cells expressing TPα and TPβ | [4][10] |

Table 2: Functional Potency (EC₅₀) of U-46619. This table summarizes the half-maximal effective concentrations (EC₅₀) of U-46619 for inducing various physiological responses mediated by TP receptor activation.

Downstream Signaling Pathways

Activation of TP receptors by U-46619 initiates a cascade of intracellular signaling events that vary depending on the cell type and the specific TP receptor isoform expressed.[1][4][11]

G-Protein Coupling

Both TPα and TPβ isoforms primarily couple to Gq/11 and G12/13 families of G-proteins.[1][4][11]

-

Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

G12/13 Pathway: This pathway activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[8][11] The RhoA/ROCK pathway is crucial for Ca²⁺ sensitization of the contractile machinery in smooth muscle cells and for stress fiber formation.[3]

Furthermore, there is evidence for differential coupling to other G-proteins:

-

TPα can also couple to Gs , leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4][5]

-

TPβ can couple to Gi , resulting in the inhibition of adenylyl cyclase and a decrease in cAMP.[4][5]

Key Downstream Effectors

The activation of these G-protein pathways leads to the modulation of several key downstream effector molecules:

-

Increased Intracellular Calcium ([Ca²⁺]i): The release of Ca²⁺ from intracellular stores and influx from the extracellular space is a central event in U-46619-mediated cellular responses, including platelet aggregation and smooth muscle contraction.[3][12]

-

Protein Kinase C (PKC): Activated by DAG, PKC phosphorylates a wide range of substrate proteins, contributing to platelet secretion and smooth muscle contraction.[13]

-

RhoA/ROCK: This pathway is particularly important for the sustained contractile responses in vascular smooth muscle and for the shape change observed in platelets.[3]

-

Mitogen-Activated Protein Kinases (MAPKs): U-46619 has been shown to activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK pathways.[10][12] These pathways are involved in cell proliferation, differentiation, and inflammatory responses.

Signaling Pathway Diagrams

Figure 1: U-46619 Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by the binding of U-46619 to the TP receptor isoforms.

Experimental Protocols

The characterization of U-46619's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of U-46619 to TP receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing TP receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with increasing concentrations of radiolabeled U-46619 (e.g., [³H]-U-46619).

-

For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled U-46619 or a TP receptor antagonist.

-

Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

-

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a typical radioligand binding assay to characterize U-46619's interaction with the TP receptor.

Platelet Aggregometry

Objective: To measure the ability of U-46619 to induce platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at low speed to separate PRP from red and white blood cells.

-

-

Aggregation Measurement:

-

Place a sample of PRP in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.

-

Add a stirring bar and equilibrate the PRP to 37°C.

-

Add U-46619 at various concentrations to the PRP.

-

Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

For whole blood aggregometry, impedance changes are measured instead of light transmission.[14]

-

Wire Myography for Vasoconstriction

Objective: To assess the contractile effect of U-46619 on isolated blood vessels.

Methodology:

-

Vessel Preparation:

-

Dissect a segment of an artery or vein (e.g., aorta, mesenteric artery) in cold physiological salt solution (PSS).

-

Cut the vessel into small rings (2-3 mm in length).

-

-

Mounting:

-

Mount the vessel rings on two small wires in a wire myograph chamber. One wire is attached to a force transducer, and the other to a micrometer.

-

The chamber is filled with PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the vessel to equilibrate under a set tension.

-

Test the viability of the vessel by inducing a contraction with a high potassium solution.

-

-

Cumulative Concentration-Response Curve:

-

Add U-46619 to the bath in a cumulative manner, increasing the concentration stepwise.

-

Record the isometric tension developed by the vessel at each concentration.

-

Construct a concentration-response curve and calculate the EC₅₀ value.

-

The Isomer: this compound

The predominantly studied and commercially available form of U-46619 is the 5-cis isomer. The 5-trans isomer, this compound, is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[11][15]

The biological activity of this compound is not as extensively characterized as its cis counterpart. The available evidence suggests that it does not act as a potent TP receptor agonist. Instead, it has been identified as an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[11][15] One study found it to be about half as potent as the 5-cis isomer in inhibiting this enzyme.[11][15]

Conclusion

U-46619 is a cornerstone pharmacological tool for the study of thromboxane A2 biology. Its mechanism of action is centered on the potent and selective agonism of the TPα and TPβ receptor isoforms. Through a complex network of G-protein-mediated signaling pathways, U-46619 elicits a range of physiological responses, most notably platelet aggregation and smooth muscle contraction. A thorough understanding of its quantitative pharmacology and the experimental methods used for its characterization is essential for researchers in cardiovascular and related fields. The less-studied 5-trans isomer appears to have a distinct biological activity, primarily as an inhibitor of prostaglandin E2 synthase, highlighting the stereospecificity of these prostanoid signaling pathways. Further research is warranted to fully elucidate the distinct roles of the TP receptor isoforms and the potential off-target effects of U-46619 and its isomers.

References

- 1. Expression of the TPα and TPβ isoforms of the thromboxane prostanoid receptor (TP) in prostate cancer: clinical significance and diagnostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 3. U46619 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Characterization of the thromboxane (TP-) receptor subtype involved in proliferation in cultured vascular smooth muscle cells of rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. Identification of an Interaction between the TPα and TPβ Isoforms of the Human Thromboxane A2 Receptor with Protein Kinase C-related Kinase (PRK) 1: IMPLICATIONS FOR PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

5-trans U-46619 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 5-trans U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and application of this compound.

Chemical Structure and Properties

This compound is the 5,6-trans isomer of U-46619, a potent thromboxane A2 (TXA2) receptor agonist.[1] Its chemical structure is characterized by a bicyclic ether core with two side chains.

IUPAC Name: 7-[(2S,3R)-3-[(3S)-3-hydroxyoct-1-enyl]-5oxabicyclo[2.2.1]heptan-2-yl]hept-5enoic acid

Formal Name: 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid

Chemical Formula: C₂₁H₃₄O₄

Molecular Weight: 350.5 g/mol

CAS Number: 330796-58-2

Physicochemical and Pharmacological Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₄ | N/A |

| Molecular Weight | 350.5 | N/A |

| Appearance | Solution in methyl acetate | N/A |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | N/A |

| Pharmacological Activity | Thromboxane A2 receptor agonist; inhibitor of microsomal prostaglandin E2 synthase (mPGES) at 10 µM. | N/A |

Mechanism of Action and Signaling Pathway

As a thromboxane A2 receptor (TP receptor) agonist, this compound mimics the action of the endogenous ligand, thromboxane A2. While the specific signaling pathway for the 5-trans isomer has not been as extensively studied as its cis counterpart (U-46619), it is presumed to activate similar downstream signaling cascades upon binding to the TP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events.

The binding of this compound to the TP receptor is expected to trigger the following signaling cascade:

-

Gq Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various target proteins, leading to physiological responses such as platelet aggregation and smooth muscle contraction.

Furthermore, studies on U-46619 have implicated the involvement of other signaling pathways, including the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), as well as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]

Below is a diagram illustrating the presumed primary signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, primarily adapted from studies using its cis-isomer, U-46619. Researchers should optimize these protocols for their specific experimental conditions.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation in vitro.

Methodology:

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Place a cuvette containing PRP into the aggregometer and establish a baseline of light transmission.

-

Add a specific concentration of this compound to the PRP.

-

Record the change in light transmission over time as platelets aggregate. The aggregation is typically monitored for 5-10 minutes.

-

The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP as the 100% reference.

-

Experimental Workflow:

Vasoconstriction Assay

This assay assesses the contractile effect of this compound on isolated blood vessels.

Methodology:

-

Tissue Preparation:

-

Isolate arterial rings (e.g., aorta, mesenteric artery) from an appropriate animal model.

-

Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

-

Measurement of Contractile Response:

-

After equilibration, induce a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

Add cumulative concentrations of this compound to the organ bath.

-

Record the increase in tension after each addition until a maximal response is achieved.

-

The contractile response is typically expressed as a percentage of the reference contraction induced by potassium chloride.

-

Experimental Workflow:

Conclusion

This compound is a valuable pharmacological tool for studying the thromboxane A2 receptor and its downstream signaling pathways. Its activity as a TP receptor agonist makes it relevant for research in areas such as thrombosis, hemostasis, and cardiovascular physiology. The information and protocols provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further elucidating the biological roles of this compound. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

The Biological Activity of 5-trans U-46619: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a geometric isomer of the potent and widely utilized thromboxane A2 (TXA2) receptor agonist, U-46619 (the 5-cis isomer). While U-46619 is extensively characterized and employed as a stable TXA2 mimetic in a multitude of physiological and pharmacological studies, data specifically detailing the biological activity of its 5-trans counterpart are notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of this compound, supplemented with detailed information on its better-understood 5-cis isomer to provide a broader context for researchers.

Biological Activity of this compound

The primary and thus far only reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES). It has been identified as a minor impurity (2-5%) in most commercial preparations of U-46619.[1]

Inhibition of Prostaglandin E Synthase

A study by Quraishi and colleagues in 2002 represents the sole detailed investigation into the biological effects of this compound. This research revealed that this compound acts as an inhibitor of inducible prostaglandin E2 synthase. The study reported it to be approximately half as potent as its 5-cis isomer, U-46619, in this inhibitory action.[1]

Quantitative Data: Inhibition of Prostaglandin E Synthase

| Compound | Target | IC50 | Source |

| This compound | Prostaglandin E Synthase | Data not available in abstract | [1] |

| U-46619 (5-cis) | Prostaglandin E Synthase | Data not available in abstract | [1] |

Note: The precise IC50 values from the primary literature could not be retrieved from the available abstract.

Experimental Protocol: Prostaglandin E Synthase Inhibition Assay

While the specific protocol used to determine the inhibitory activity of this compound was not detailed in the available literature, a general methodology for assessing mPGES-1 activity can be described.

Experimental Workflow for mPGES-1 Inhibition Assay

References

An In-depth Technical Guide to the Interaction of 5-trans U-46619 with the Thromboxane A2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor, is a critical mediator of hemostasis and vascular tone. Its activation by endogenous ligands like TXA2 triggers potent physiological responses, including platelet aggregation and vasoconstriction. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, serves as a potent and selective agonist for the TXA2 receptor (TP receptor). This technical guide provides a comprehensive overview of the interaction between U-46619 and the TP receptor, presenting quantitative binding and functional data, detailing downstream signaling cascades, and outlining key experimental methodologies used to study this interaction.

Quantitative Interaction Data: Binding Affinity and Functional Potency

U-46619 is widely characterized by its high affinity for the TP receptor and its potent ability to elicit downstream functional responses. The following tables summarize the key quantitative parameters from various studies.

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor

This table presents data from radioligand binding assays, primarily using tritiated U-46619 ([³H]U-46619) with human platelets.

| Parameter | Value (Mean ± SEM) | Cell/Tissue Type | Comments | Source |

| Kd (Kinetic) | 11 ± 4 nM | Washed Human Platelets | Determined from association and dissociation rate constants. | |

| Kd (Equilibrium) | 20 ± 7 nM | Washed Human Platelets | Determined from Scatchard analysis of equilibrium binding. | |

| Kd (High-Affinity) | 0.041 ± 0.009 µM | Washed Human Platelets | Correlated with platelet shape change and myosin light-chain phosphorylation. | |

| Kd (Low-Affinity) | 1.46 ± 0.47 µM | Washed Human Platelets | Second component observed in binding studies. | |

| Bmax (High-Affinity) | 9.1 ± 2.3 fmol/10⁷ platelets | Washed Human Platelets | Corresponds to approximately 550 ± 141 binding sites per platelet. | |

| Bmax (High-Affinity) | 19.4 ± 5.3 fmol/10⁷ platelets | Washed Human Platelets | Corresponds to approximately 1,166 ± 310 binding sites per platelet. |

Table 2: Functional Potency (EC₅₀) of U-46619

This table summarizes the effective concentration of U-46619 required to produce 50% of its maximal response in various functional assays.

| Functional Assay | EC₅₀ Value (Mean ± SEM) | Cell/Tissue Type | Source |

| General Agonist Activity | 35 nM (0.035 µM) | Various | |

| Platelet Shape Change | 0.035 ± 0.005 µM | Human Platelets | |

| Platelet Shape Change | 0.013 µM | Human Platelets | |

| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 µM | Human Platelets | |

| Serotonin Release | 0.54 ± 0.13 µM | Human Platelets | |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 µM | Human Platelets | |

| Platelet Aggregation | 1.31 ± 0.34 µM | Human Platelets | |

| Platelet Aggregation | 0.58 µM | Human Platelets | |

| Intracellular Ca²⁺ Increase | Concentration-dependent | Human Platelets | |

| Vasoconstriction | Concentration-dependent | Human Umbilical Artery |

Signaling Pathways

The TP receptor is a canonical G-protein coupled receptor that primarily signals through the Gq/11 family of G proteins. Activation by U-46619 initiates a cascade of intracellular events leading to cellular activation.

Upon binding of U-46619, the TP receptor undergoes a conformational change, activating the associated Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

In addition to the canonical Gq pathway, TP receptor activation by U-46619 also stimulates the RhoA small GTPase and subsequently activates mitogen-activated protein kinases (MAPK) such as ERK-1 and ERK-2. These pathways collectively orchestrate the physiological responses of platelet shape change, degranulation, aggregation, and smooth muscle contraction.

Experimental Protocols

Studying the interaction between U-46619 and the TP receptor involves several key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating ligand-receptor interactions in a platelet-based system.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of U-46619 for the TP receptor on washed human platelets.

Objective: To quantify the specific binding of [³H]U-46619 to TP receptors.

Materials:

-

Washed human platelets

-

[³H]U-46619 (Radioligand)

-

Unlabeled U-46619 (for non-specific binding determination)

-

Binding Buffer (e.g., Tyrode's buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Platelet Preparation: Prepare washed platelets from fresh human blood by differential centrifugation to remove red blood cells and plasma proteins. Resuspend the final platelet pellet in binding buffer to a known concentration (e.g., 2-5 x 10⁸ platelets/mL).

-

Assay Setup: In a series of microcentrifuge tubes, set up triplicate samples for:

-

Total Binding: Add a fixed concentration of [³H]U-46619 to the platelet suspension.

-

Non-specific Binding (NSB): Add a high concentration (e.g., 1000-fold excess) of unlabeled U-46619 before adding the [³H]U-46619 to the platelet suspension.

-

Saturation Binding: Use a range of increasing concentrations of [³H]U-46619 to determine Kd and Bmax.

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes) to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound or non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For saturation experiments, plot specific binding against the concentration of [³H]U-46619.

-

Transform the data using a Scatchard plot (Bound/Free vs. Bound) to determine Kd (the negative reciprocal of the slope) and Bmax (the x-intercept).

-

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol measures the ability of U-46619 to induce platelet aggregation in vitro.

Objective: To determine the EC₅₀ of U-46619-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP) or washed platelets

-

Platelet-Poor Plasma (PPP) for blanking

-

U-46619 stock solution

-

Saline or appropriate buffer

-

Light Transmission Aggregometer with cuvettes and stir bars

Methodology:

-

Sample Preparation:

-

Collect whole blood into sodium citrate tubes.

-

Prepare PRP by slow centrifugation (e.g., 200 x g for 15 minutes).

-

Prepare PPP from the remaining blood by high-speed centrifugation (e.g., 2000 x g for 15 minutes).

-

-

Instrument Setup:

-

Turn on the aggregometer and allow it to warm to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

-

Establish a stable baseline reading.

-

Add a specific concentration of U-46619 to the cuvette to initiate aggregation.

-

Record the change in light transmission over time (typically 3-5 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

-

Dose-Response Curve:

-

Repeat step 3 with a range of U-46619 concentrations (e.g., from 1 nM to 10 µM).

-

Plot the maximum aggregation percentage against the logarithm of the U-46619 concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to U-46619 stimulation.

Objective: To quantify the U-46619-induced release of intracellular calcium.

Materials:

-

Washed platelets or cultured cells expressing the TP receptor

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127 (to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

U-46619 stock solution

-

Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities

Methodology:

-

Cell Loading:

-

Incubate the platelet suspension with the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

-

Wash the cells with buffer to remove excess extracellular dye.

-

Allow the cells to rest for a de-esterification period, during which intracellular esterases cleave the AM group, trapping the active dye inside the cells.

-

-

Measurement:

-

Place the dye-loaded cells in the measurement device (e.g., a 96-well plate for a plate reader).

-

Measure the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

-

Inject a specific concentration of U-46619 into the cell suspension.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). This ratio is directly proportional to the [Ca²⁺]i.

-

The response is typically characterized by a rapid peak in the fluorescence ratio, followed by a decline to a sustained plateau.

-

Analyze parameters such as peak amplitude, time to peak, and area under the curve to quantify the calcium response.

-

Generate dose-response curves by stimulating with various concentrations of U-46619 to determine an EC₅₀.

-

Inhibition of Prostaglandin E Synthase by 5-trans U-46619: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is completed by the terminal enzyme prostaglandin E synthase (PGES), which isomerizes prostaglandin H2 (PGH2) to PGE2. Of the three identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. It is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2), the target of many non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of mPGES-1 offers a promising strategy for the development of anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.

This technical guide focuses on the inhibitory activity of 5-trans U-46619, a stable analog of the PGH2 intermediate, on prostaglandin E synthase. While its cis-isomer, U-46619, is a well-characterized thromboxane A2 receptor agonist, the 5-trans isomer has been identified as an inhibitor of mPGES-1. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data on Prostaglandin E Synthase Inhibition

The inhibitory potency of this compound against human microsomal prostaglandin E synthase-1 (mPGES-1) has been evaluated and compared to its 5-cis isomer. The available data indicates that this compound is an active inhibitor of this key inflammatory enzyme.

| Compound | Target Enzyme | IC50 (µM) | Relative Potency |

| This compound | Human mPGES-1 | ~10 | - |

| 5-cis U-46619 | Human mPGES-1 | ~5 | ~2x more potent than 5-trans isomer |

Table 1: Inhibitory activity of U-46619 isomers against human mPGES-1. Data derived from studies on the inhibition of inducible PGE2 synthase.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against human mPGES-1, based on methodologies described in the literature.

1. Expression and Preparation of Human mPGES-1:

-

Human mPGES-1 is typically overexpressed in a suitable host system, such as E. coli or insect cells (e.g., Sf9 cells) using a baculovirus expression system.

-

The cells are harvested and subjected to lysis (e.g., by sonication or dounce homogenization) in a suitable buffer (e.g., potassium phosphate buffer containing protease inhibitors).

-

The cell lysate is then centrifuged at a low speed (e.g., 10,000 x g) to remove cellular debris.

-

The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound mPGES-1.

-

The microsomal pellet is resuspended in a storage buffer (e.g., potassium phosphate buffer with glycerol) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. In Vitro mPGES-1 Inhibition Assay:

-

Reaction Mixture: The assay is typically performed in a final volume of 100-200 µL in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) containing:

-

Human mPGES-1 containing microsomes (typically 1-5 µg of protein).

-

Reduced glutathione (GSH), an essential cofactor for mPGES-1 activity (typically 1-2 mM).

-

The test inhibitor (e.g., this compound) at various concentrations, typically dissolved in a suitable solvent like DMSO. A vehicle control (DMSO alone) is also included.

-

-

Pre-incubation: The enzyme, buffer, GSH, and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). PGH2 is unstable and is typically generated fresh or added from a stock solution stored in an appropriate solvent (e.g., acetone or ethanol) at low temperature. The final concentration of PGH2 is typically in the low micromolar range (e.g., 1-5 µM).

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C). The reaction time is chosen to be within the linear range of product formation.

-

Termination of Reaction: The reaction is terminated by the addition of a stop solution, which typically contains a chelating agent (e.g., EDTA) and a reducing agent (e.g., stannous chloride) to reduce any remaining PGH2 to more stable products and to acidify the mixture.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a suitable analytical method. A common method is competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). Alternatively, chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used for more precise quantification.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Biosynthesis Pathway

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway highlights the central role of mPGES-1 in the production of this pro-inflammatory mediator.

Caption: Biosynthesis of Prostaglandin E2 and the point of inhibition by this compound.

Experimental Workflow for mPGES-1 Inhibition Assay

The following diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory effect of a compound on mPGES-1 activity.

Caption: Workflow for determining the in vitro inhibitory activity of this compound on mPGES-1.

Conclusion

This compound has been identified as a direct inhibitor of microsomal prostaglandin E synthase-1. The available data, though limited, suggests a moderate inhibitory potency. As a stable analog of the natural substrate PGH2, it represents a valuable tool for studying the active site and inhibitory mechanisms of mPGES-1. Further research is warranted to fully characterize its inhibitory profile, including its selectivity against other prostanoid synthases and its effects in cellular and in vivo models of inflammation. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the potential of mPGES-1 inhibition as a therapeutic strategy.

In Vitro Stability and Solubility of 5-trans U-46619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and solubility of 5-trans U-46619, a synthetic analog of the endoperoxide prostaglandin PGH2 and an isomer of the potent thromboxane A2 (TP) receptor agonist U-46619. Understanding the physicochemical properties of this compound is critical for its effective use in experimental settings, ensuring accurate and reproducible results in research and drug development.

Physicochemical Properties

This compound, also known as 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is the trans isomer of U-46619.[1] While both isomers are expected to interact with the thromboxane A2 receptor, their distinct stereochemistry may influence their biological activity and physicochemical characteristics.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media. The quantitative solubility data is summarized in Table 1.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 50 mg/mL |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL |

| Ethanol | 50 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL |

Table 1: Solubility of this compound in various solvents. Data sourced from Cayman Chemical product information.[1]

In Vitro Stability

The stability of this compound is a critical factor for the design and interpretation of in vitro experiments.

Storage of Stock Solutions: When dissolved in an organic solvent such as methyl acetate and stored at -20°C, this compound is stable for at least two years.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not published, the following general methodologies, adapted from protocols for other prostaglandin analogs, can be employed.

Preparation of Stock Solutions

To prepare a stock solution, the compound, typically supplied in methyl acetate, should be handled under a gentle stream of nitrogen to evaporate the solvent.[2] The desired volume of an organic solvent such as DMSO or ethanol should then be added to the residue. For higher solubility, gentle warming to 37°C and sonication can be beneficial.[3]

Preparation of Aqueous Solutions

For in vitro assays requiring an aqueous buffer, the stock solution in an organic solvent should be diluted into the aqueous buffer of choice (e.g., PBS) to the final desired concentration immediately before use.[2] The final concentration of the organic solvent in the experimental medium should be kept to a minimum to avoid solvent effects on the biological system.

Signaling Pathways

As a thromboxane A2 receptor agonist, this compound is expected to activate downstream signaling cascades similar to its cis-isomer, U-46619. The primary signaling pathway involves the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[4]

Caption: U-46619 Signaling Pathway.

Activation of the TP receptor by this compound leads to the dissociation of the Gq alpha subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Concurrently, Gq protein activation can also lead to the activation of the RhoA signaling pathway.

Caption: RhoA Signaling in Smooth Muscle.

The RhoA pathway plays a crucial role in calcium sensitization of smooth muscle contraction.[5][6][7][8][9] Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn inhibits myosin light chain phosphatase (MLCP). This inhibition leads to an increase in the phosphorylation of the myosin light chain, promoting and sustaining smooth muscle contraction.

Conclusion

This technical guide provides essential information on the in vitro stability and solubility of this compound, along with insights into its primary signaling mechanisms. Adherence to the recommendations for handling and solution preparation is paramount for obtaining reliable and reproducible data in studies involving this potent thromboxane A2 receptor agonist. The provided signaling pathway diagrams offer a visual framework for understanding the molecular events initiated by this compound, aiding in experimental design and data interpretation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The RhoA/Rho-Kinase Signaling Pathway in Vascular Smooth Muscle Contraction: Biochemistry, Physiology, and Pharmacology [ouci.dntb.gov.ua]

- 9. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-trans U-46619 and its Primary Isomer U-46619 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols and technical information for the use of the thromboxane A2 (TXA2) receptor agonist U-46619 in various in vitro assays. While the topic specifies "5-trans U-46619," it is important to note that this compound is the trans isomer of U-46619 and is often present as a minor impurity (2-5%) in most commercial preparations of U-46619[1]. The vast majority of scientific literature and established protocols focus on the primary, potent, and stable TXA2 analog, U-46619 (also known as 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α)[2][3]. This compound has been noted to inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM[4].

This document will focus on the well-characterized compound, U-46619, detailing its mechanism of action, signaling pathways, and established protocols for key in vitro applications, including platelet aggregation and smooth muscle contraction assays.

Mechanism of Action

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2[2]. It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor[5][6][7]. Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC)[8][9]. U-46619 is also known to stimulate the activation of RhoA and its downstream effector Rho-kinase, contributing to calcium sensitization and cellular contraction[8][10]. These pathways collectively lead to physiological responses such as platelet shape change, aggregation, and smooth muscle contraction[2][10].

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) and other quantitative parameters of U-46619 in various in vitro human platelet assays.

| Parameter | Cell Type/Preparation | EC50 / Concentration | Reference |

| Platelet Aggregation | Human Platelets | 0.58 µM / 1.31 µM | [5][10][11] |

| Platelet Shape Change | Human Platelets | 0.013 µM / 0.035 µM | [5][10][11] |

| Myosin Light-Chain Phosphorylation | Human Platelets | 0.057 µM | [5][11] |

| Serotonin Release | Human Platelets | 0.536 µM / 0.54 µM | [5][11] |

| Fibrinogen Receptor Exposure | Human Platelets | 0.53 µM | [5][11] |

| Smooth Muscle Contraction | Blood Outgrowth SMCs | 1 nM - 1 µM (Concentration-dependent) | [12][13] |

| Smooth Muscle Contraction | Vascular Smooth Muscle Cells | 1 nM - 1 µM (Concentration-dependent) | [12][13] |

| Norepinephrine Efflux Potentiation | Rabbit Vas Deferens | 100 nM (Maximal enhancement) | [14] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling cascade initiated by U-46619 and a general workflow for its application in in vitro assays.

Caption: U-46619 signaling pathway via the TP receptor.

Caption: General experimental workflow for in vitro assays using U-46619.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce aggregation in isolated human platelets, measured by light transmission aggregometry.

Materials:

-

U-46619

-

Platelet-Rich Plasma (PRP) or washed platelets

-

Tyrode's buffer or appropriate assay buffer

-

Lumi-aggregometer or similar spectrophotometer

-

Luciferin/luciferase reagent (for simultaneous secretion measurement, optional)[15]

-

Agonist/antagonist compounds for testing

Procedure:

-

Platelet Preparation:

-

Prepare human platelet-rich plasma (PRP) from whole blood by centrifugation.

-

For washed platelets, further process the PRP to isolate platelets and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of approximately 3 x 10⁸ cells/mL[15].

-

-

Instrument Setup:

-

Pre-warm the lumi-aggregometer to 37°C.

-

Calibrate the instrument using platelet-poor plasma (PPP) or buffer as the 100% transmission reference and the platelet suspension as the 0% transmission reference.

-

-

Aggregation Assay:

-

Pipette the platelet suspension into the aggregometer cuvettes with a stir bar and allow them to equilibrate for 5 minutes at 37°C with stirring[15].

-

If testing antagonists, add the compound to the platelet suspension and pre-incubate for the desired time (e.g., 5 minutes)[15].

-

To initiate aggregation, add U-46619 at various concentrations (e.g., ranging from 0.01 µM to 10 µM)[10].

-

Record the change in light transmittance in real-time. Aggregation is observed as an increase in light passing through the sample.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Plot the U-46619 concentration against the maximal aggregation response to generate a dose-response curve and calculate the EC50 value.

-

Protocol 2: Vascular Smooth Muscle Contraction Assay

This protocol details the measurement of U-46619-induced contraction in isolated vascular rings using a wire myograph system.

Materials:

-

U-46619

-

Isolated blood vessel segments (e.g., rat pulmonary artery, mouse coronary artery)[16][17]

-

Krebs-Henseleit solution or similar physiological salt solution

-

Wire myograph system with an isometric force transducer

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Tissue Preparation:

-

Dissect arteries and cut them into small rings (e.g., 2 mm).

-

Mount the arterial rings on the wires of the myograph system in a chamber filled with physiological salt solution, maintained at 37°C and continuously gassed with carbogen[16].

-

Apply a baseline tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

-

Contraction Measurement:

-

After equilibration, assess the viability of the rings by inducing a contraction with a depolarizing agent (e.g., high-concentration KCl).

-

Once the tension returns to baseline, add U-46619 cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) to the chamber[12][13].

-

Record the isometric tension generated by the arterial ring after each addition.

-

-

Data Analysis:

-

The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.

-

Construct a concentration-response curve by plotting the U-46619 concentration against the contractile response.

-

This data can be used to determine the potency (EC50) and efficacy (Emax) of U-46619 or to study the effects of antagonists on the contraction. The U-46619-induced contraction can be inhibited by specific TXA2 receptor antagonists or inhibitors of downstream signaling molecules like PLC, PKC, and Rho-kinase[8][17].

-

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. biodatacorp.com [biodatacorp.com]

- 4. caymanchem.com [caymanchem.com]

- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. rndsystems.com [rndsystems.com]

- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation and Contraction of Human “Vascular” Smooth Muscle Cells Grown From Circulating Blood Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 5-trans U-46619 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable and potent synthetic analog of the endoperoxide prostaglandin PGH2. It functions as a selective thromboxane A2 (TXA2) receptor agonist, mimicking the physiological effects of TXA2, a key mediator of platelet activation and aggregation. In platelet research, U-46619 is an invaluable tool for inducing platelet aggregation in a controlled and reproducible manner, facilitating the study of platelet function, screening for antiplatelet drugs, and diagnosing platelet function disorders.

U-46619 activates platelets by binding to the TXA2 receptor (TP receptor), a G protein-coupled receptor. This binding primarily triggers the activation of Gq and G12/13 signaling pathways. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho/Rho kinase, which is crucial for the change in platelet shape. The subsequent increase in intracellular calcium and activation of signaling cascades, including p38 and ERK MAP kinases, culminates in granule secretion, conformational activation of the integrin αIIbβ3 (fibrinogen receptor), and ultimately, platelet aggregation.

These application notes provide detailed protocols for using this compound in platelet aggregation studies using two common methods: Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Platelets

| Parameter | EC50 (µM) | Notes | Reference(s) |

| Platelet Aggregation | 1.31 ± 0.34 | Induced in platelet-rich plasma. | |

| Platelet Shape Change | 0.035 ± 0.005 | A primary response to U-46619. | |

| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | Associated with shape change. | |

| Serotonin Release | 0.54 ± 0.13 | Indicates dense granule secretion. | |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | Essential for aggregation. | |

| Calcium Release (Control) | 0.275 ± 0.051 | Basal level before desensitization. | |

| Calcium Release (Desensitized) | 0.475 ± 0.071 | After pre-exposure to a TXA2 agonist. |

Table 2: Inhibitory Potency (IC50) of TXA2 Receptor Antagonists against U-46619-Induced Platelet Aggregation

| Inhibitor | IC50 | Species | Reference(s) |

| SQ 29,548 | 28 nM | Human | |

| SQ 29,548 | 92 nM | Canine | |

| AH 23,848 | 0.5 µM | Human | |

| AH 23,848 | 0.6 µM | Canine | |

| BM 13.505 | 0.4 µM | Human | |

| BM 13.505 | 0.8 µM | Canine | |

| BM 13.177 | 3.9 µM | Human | |

| BM 13.177 | 4.4 µM | Canine |

Signaling Pathway and Experimental Workflow

Caption: U-46619 signaling cascade in platelets.

Caption: General workflow for platelet aggregation assays.

Experimental Protocols

Protocol 1: Platelet Aggregation Measured by Light Transmission Aggregometry (LTA)

This protocol is adapted from standard laboratory procedures for LTA.

1. Materials and Reagents:

-

This compound (typically supplied at 100 µM)

-

Whole blood collected in 3.2% or 3.8% sodium citrate tubes

-

Tyrode's buffer

-

Light Transmission Aggregometer

-

Plastic cuvettes with stir bars

-

Pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into sodium citrate tubes.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the upper PRP layer and transfer it to a plastic tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP if necessary.

3. LTA Procedure:

-

Set the aggregometer to 37°C.

-

Pipette 450 µL of PPP into a cuvette and place it in the appropriate channel to set the 100% aggregation baseline.

-

Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in the sample channel to set the 0% aggregation baseline.

-

Allow the PRP to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).

-

Add 50 µL of the desired concentration of U-46619 to the PRP cuvette. A typical starting concentration is 1 µM.

-

Record the change in light transmission for 5-10 minutes.

-

For inhibitor studies, pre-incubate the PRP with the inhibitor for a specified time before adding U-46619.

4. Data Analysis:

-

The primary endpoint is the maximal aggregation percentage.

-

Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

Protocol 2: Platelet Aggregation Measured by Whole Blood Aggregometry

This protocol is based on the impedance method for whole blood aggregometry.

1. Materials and Reagents:

-

This compound

-

Whole blood collected in 3.2% or 3.8% sodium citrate tubes

-

Saline

-

Whole Blood Aggregometer with disposable electrode probes

2. Procedure:

-

Dilute the citrated whole blood 1:1 with pre-warmed saline.

-

Pipette 500 µL of the diluted blood into the testing cuvette.

-

Insert the electrode probe and allow the sample to incubate at 37°C for 5 minutes.

-

Add the desired concentration of U-46619 to the cuvette.

-

Record the change in impedance for 6-10 minutes. The aggregation of platelets onto the electrodes causes an increase in impedance, which is measured in Ohms.

3. Data Analysis:

-

The primary endpoint is the change in impedance (in Ohms) at the end of the run.

-

The area under the curve can also be calculated.

Troubleshooting

-

Low or No Aggregation:

-

Confirm the activity of the U-46619 reagent.

-

Check for patient medication history that might affect platelet function (e.g., aspirin, P2Y12 inhibitors).

-

Ensure proper sample handling and that platelets were not activated during preparation.

-

-

High Variability:

-

Standardize blood collection and processing procedures.

-

Ensure consistent timing of reagent additions and incubation periods.

-

Maintain a consistent temperature of 37°C.

-

Conclusion

This compound is a robust and reliable tool for inducing platelet aggregation in vitro. The provided protocols for LTA and whole blood aggregometry offer standardized methods for investigating platelet function and the effects of potential therapeutic agents. Adherence to these detailed procedures will ensure the generation of accurate and reproducible data in platelet research and drug development.

Application of U-46619 in Vasoconstriction Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2, first synthesized in 1975. It functions as a potent and selective thromboxane A2 (TP) receptor agonist, mimicking the vasoconstrictive effects of the endogenous ligand, thromboxane A2 (TXA2). Due to its stability and potent activity, U-46619 is a widely utilized pharmacological tool in the study of vascular smooth muscle physiology and pathophysiology. Its application is central to research in areas such as hypertension, thrombosis, and other cardiovascular diseases where TXA2-mediated signaling is implicated.

This document provides detailed application notes and experimental protocols for the use of U-46619 in vasoconstriction research, targeted at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | 9,11-dideoxy-9α,11α-epoxymethanoprostaglandin F2α |

| Molecular Formula | C21H34O4 |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 56985-40-1 |

| Appearance | Liquid |

| Purity | >98% |

| Storage | Store at -20°C |

| Solubility | Soluble in methyl acetate (often supplied pre-dissolved) |

Mechanism of Action in Vasoconstriction

U-46619 elicits vasoconstriction primarily through the activation of G-protein coupled TP receptors on vascular smooth muscle cells (VSMCs). The binding of U-46619 to the TP receptor initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm. The elevation in [Ca2+]i, along with the activation of protein kinase C (PKC) by DAG, contributes to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, the Rho-kinase pathway is often implicated in the Ca2+ sensitization of the contractile apparatus.

Caption: Signaling pathway of U-46619-induced vasoconstriction.

Quantitative Data on U-46619-Induced Vasoconstriction

The potency of U-46619 can vary depending on the vascular bed and species. The following table summarizes key quantitative data from published studies.

| Vascular Tissue | Species | Parameter | Value | Reference |

| Human Subcutaneous Resistance Arteries | Human | log EC50 | -7.79 ± 0.16 M (16 nM) | |

| Human Pulmonary Arteries | Human | pEC50 | 8.43 | |

| Human Saphenous Vein | Human | EC50 (for potentiation of noradrenaline) | 7.5 x 10⁻⁸ M | |

| Rat Pulmonary Arteries | Rat | - | - | |

| Rabbit Pial Arterioles | Rabbit | Max. Vasoconstriction | 9.7 ± 1.3% | |

| Rat Pial Arterioles | Rat | Max. Vasoconstriction | 14.0 ± 0.5% | |

| Mouse Coronary Arteries | Mouse | - | Concentration-dependent contraction | |

| Mouse Intrarenal Arteries | Mouse | - | Concentration-dependent contraction | |

| General (in vitro preparations) | - | EC50 | 35 nM |

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Arterial Rings (Wire Myography)

This protocol describes a common ex vivo method to assess the vasoconstrictor effect of U-46619.

Materials and Reagents:

-

Isolated blood vessels (e.g., aorta, mesenteric arteries, coronary arteries)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

U-46619 stock solution

-

Wire myograph system (e.g., Multi Myograph System)

-

Carbogen gas (95% O2, 5% CO2)

-

Potassium chloride (KCl) solution (for inducing maximal contraction)

-

Appropriate antagonists for mechanistic studies (e.g., TP receptor antagonists like GR32191 or SQ29548, PLC inhibitors like U73122, Rho-kinase inhibitors like Y-27632)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the artery into rings of approximately 2 mm in length.

-

(Optional) For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or forceps.

-

-

Mounting:

-

Mount the arterial rings on two stainless steel wires in the organ bath chambers of the wire myograph system.

-

Fill the chambers with Krebs-Henseleit solution, maintain at 37°C, and continuously bubble with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by a length-tension curve, typically in the range of 5-10 mN for small arteries).

-

Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-124 mM).

-

Wash out the KCl and allow the rings to return to baseline tension.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, typically in half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of U-46619 that produces 50% of the maximal response) and Emax (the maximal response).

-

Caption: Experimental workflow for wire myography with U-46619.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs)

This protocol allows for the direct measurement of changes in [Ca2+]i in response to U-46619.

Materials and Reagents:

-

Isolated or cultured VSMCs

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

U-46619 stock solution

-

Confocal laser scanning microscope or fluorescence plate reader

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate VSMCs on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

-

Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for approximately 30 minutes.

-

-

Fluorescence Measurement:

-

Mount the coverslip onto the stage of the confocal microscope or place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Add U-46619 at the desired concentration to the cells.

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two different excitation wavelengths.

-

-

Data Analysis:

-

Quantify the change in fluorescence, which corresponds to the change in [Ca2+]i.

-

Data can be expressed as a change in fluorescence intensity (ΔF/F0) or as an absolute Ca2+ concentration after calibration.

-

Applications in Drug Development

-

Screening for Vasoconstrictors/Vasodilators: U-46619 can be used to pre-constrict blood vessels in vitro to a submaximal level, providing a stable tone against which the vasodilatory effects of test compounds can be assessed.

-

Target Validation: By using U-46619 in combination with specific antagonists, researchers can investigate the role of the TP receptor and its downstream signaling pathways in various disease models.

-

Investigating Pathophysiological Mechanisms: U-46619 is used to model conditions of enhanced TXA2 signaling, such as in prenatal hypoxia models, to understand the underlying mechanisms of vascular dysfunction.

-

Characterizing Receptor Antagonism: The competitive or non-competitive nature of novel TP receptor antagonists can be determined by assessing their ability to shift the concentration-response curve of U-46619.

Concluding Remarks

U-46619 is an indispensable tool for research into the mechanisms of vasoconstriction and the broader field of cardiovascular pharmacology. Its stability and potent agonism at the TP receptor allow for reproducible and robust experimental outcomes. The protocols and data presented here provide a comprehensive guide for the effective application of U-46619 in both basic and translational research settings. Adherence to established protocols and careful data interpretation are crucial for obtaining meaningful and reliable results.

Application Notes and Protocols for Studying Prostaglandin E2 Synthesis Using 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is the 5,6-trans isomer of U-46619, a well-established stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist. While U-46619 is primarily utilized to study TXA2 receptor-mediated signaling, its isomer, this compound, which is often present as a minor impurity (2-5%) in commercial preparations of U-46619, has been identified as an inhibitor of prostaglandin E synthase (PGES). This presents a unique opportunity to use this compound as a tool to investigate the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. These application notes provide detailed protocols and data for researchers interested in utilizing this compound to study PGE2 synthesis.

Data Presentation

The inhibitory activity of this compound on prostaglandin E synthase has been compared to its more common 5-cis isomer, U-46619. The following table summarizes the reported relative potency.

| Compound | Target Enzyme | Reported Inhibitory Potency | Reference |

| This compound | Prostaglandin E Synthase | Approximately half as potent as the 5-cis isomer | |

| U-46619 (5-cis) | Prostaglandin E Synthase | Reference for comparison |

Note: The data is based on the findings reported by Quraishi et al. (2002). For precise IC50 values, it is recommended to consult the original publication.

Signaling Pathway

The synthesis of PGE2 from arachidonic acid involves a multi-step enzymatic cascade. The diagram below illustrates the key steps and the putative point of inhibition by this compound.

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

This protocol is designed to assess the direct inhibitory effect of this compound on the activity of mPGES-1 in a cell-free system using isolated microsomes.

Materials:

-

Microsomal fractions containing mPGES-1 (from IL-1β-stimulated A549 cells or other suitable cell lines)

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution of FeCl2 and citric acid)

-

PGE2 standard

-

PGE2 ELISA kit

-

Ice bucket

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of PGH2 in an appropriate solvent immediately before use and keep it on ice.

-

Prepare the reaction buffer and stop solution.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube on ice, add the reaction buffer, GSH (as a cofactor for mPGES-1), and the microsomal preparation.

-

Add varying concentrations of this compound to the tubes. Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate at 37°C for a short period (e.g., 1-2 minutes) to ensure linear reaction kinetics.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution. The stop solution will terminate the enzymatic reaction and stabilize the PGE2 product.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 produced in each sample using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-